molecular formula C8H18ClNO2S B3043644 (E)-(3S)-3-Amino-5-methyl-1-(methylsulphonyl)hex-1-ene hydrochloride CAS No. 890660-04-5

(E)-(3S)-3-Amino-5-methyl-1-(methylsulphonyl)hex-1-ene hydrochloride

Cat. No. B3043644
CAS RN: 890660-04-5
M. Wt: 227.75 g/mol
InChI Key: PVEBAYMGCSDWGH-LBOUNTCOSA-N
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Description

This compound is an organic molecule with a hexene backbone, which is a six-carbon chain with a double bond. It also has an amino group (-NH2), a methyl group (-CH3), and a methylsulfonyl group (-SO2CH3) attached .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized from hexene through a series of reactions involving the addition of the amino, methyl, and methylsulfonyl groups .


Molecular Structure Analysis

The structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the double bond in the hexene backbone introduces the possibility of cis-trans isomerism .


Chemical Reactions Analysis

Alkenes like hexene can undergo a variety of reactions, including electrophilic addition and oxidation . The presence of the amino and sulfonyl groups may also influence the reactivity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl and amino groups could affect its solubility in different solvents .

Scientific Research Applications

Chemical Reactivity and Synthesis

  • The reactivity of hex-1-ene sultones towards various nucleophiles, which is important for understanding the chemical properties and potential applications of related compounds like (E)-(3S)-3-Amino-5-methyl-1-(methylsulphonyl)hex-1-ene hydrochloride, has been studied. Hex-1-ene sultones react with nucleophiles in water, following the hard and soft acid and base theory. This indicates potential for targeted chemical reactions and synthesis (Meschkat, Barratt, & Lepoittevin, 2001).
  • In the context of carbohydrate chemistry, transformations of certain sugar derivatives into others using reactions involving sulphonyl groups demonstrate the synthetic utility of such chemistry. This could imply potential routes for synthesizing derivatives of this compound (Hill & Hough, 1968).

Biological Interactions and Potential

  • Studies on the binding of hex-1-ene sultones to human serum albumin provide insights into the biological interactions of similar compounds. These studies show that hex-1-ene sultones, through specific reactions, can form adducts with proteins, which might be relevant for understanding how compounds like this compound could interact in a biological context (Meschkat, Barratt, & Lepoittevin, 2001).

Novel Compounds and Methodologies

  • The synthesis of novel compounds such as azaspiroalkenes, including azaspiro[2.3]hex-1-ene, shows the ongoing development of new chemical entities that have potential applications in various fields. This research can inspire the synthesis and exploration of the properties of similar structures, including this compound (An, Wu, Lewandowski, & Lin, 2018).

Mechanism of Action

The mechanism of action would depend on the specific context in which the compound is used. For example, if it’s used as a reactant in a chemical reaction, its mechanism of action would involve the breaking and forming of chemical bonds .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with any chemical, appropriate safety measures should be taken when handling it to prevent exposure and potential harm .

Future Directions

The future directions for research on this compound could involve exploring its potential applications in various fields, such as organic synthesis or materials science. Further studies could also investigate its reactivity and properties in more detail .

properties

IUPAC Name

(E,3S)-5-methyl-1-methylsulfonylhex-1-en-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2S.ClH/c1-7(2)6-8(9)4-5-12(3,10)11;/h4-5,7-8H,6,9H2,1-3H3;1H/b5-4+;/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEBAYMGCSDWGH-LBOUNTCOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C=CS(=O)(=O)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](/C=C/S(=O)(=O)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-(3S)-3-Amino-5-methyl-1-(methylsulphonyl)hex-1-ene hydrochloride
Reactant of Route 2
(E)-(3S)-3-Amino-5-methyl-1-(methylsulphonyl)hex-1-ene hydrochloride
Reactant of Route 3
(E)-(3S)-3-Amino-5-methyl-1-(methylsulphonyl)hex-1-ene hydrochloride
Reactant of Route 4
(E)-(3S)-3-Amino-5-methyl-1-(methylsulphonyl)hex-1-ene hydrochloride
Reactant of Route 5
(E)-(3S)-3-Amino-5-methyl-1-(methylsulphonyl)hex-1-ene hydrochloride
Reactant of Route 6
(E)-(3S)-3-Amino-5-methyl-1-(methylsulphonyl)hex-1-ene hydrochloride

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